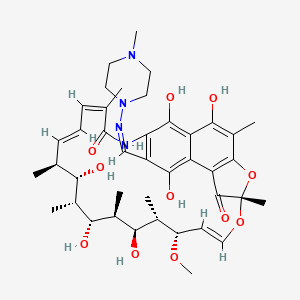
25-Desacetyl Rifampicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-Desacetyl Rifampicin is a metabolite of rifampicin, a well-known antibiotic used primarily in the treatment of tuberculosis. This compound retains partial antimicrobial activity and plays a significant role in the pharmacokinetics and pharmacodynamics of rifampicin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 25-Desacetyl Rifampicin involves the deacetylation of rifampicin. This process can be achieved through enzymatic or chemical methods. Enzymatic deacetylation typically involves the use of arylacetamide deacetylase, a liver esterase that catalyzes the removal of the acetyl group from rifampicin .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. High-Performance Liquid Chromatography (HPLC) is often employed to monitor the concentration of this compound during the production process .
Chemical Reactions Analysis
Types of Reactions: 25-Desacetyl Rifampicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and excretion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products Formed: The primary product formed from these reactions is this compound itself, which retains significant antimicrobial activity .
Scientific Research Applications
25-Desacetyl Rifampicin has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the study of rifampicin metabolism.
Biology: Investigated for its role in the metabolic pathways of rifampicin.
Medicine: Studied for its antimicrobial activity against Mycobacterium tuberculosis and other pathogens.
Industry: Employed in the quality control of rifampicin production.
Mechanism of Action
The mechanism of action of 25-Desacetyl Rifampicin involves the inhibition of DNA-dependent RNA polymerase in bacteria. This inhibition leads to the suppression of RNA synthesis, ultimately causing bacterial cell death. The compound binds to the β-subunit of the RNA polymerase enzyme, preventing the transcription process .
Comparison with Similar Compounds
Rifampicin: The parent compound from which 25-Desacetyl Rifampicin is derived.
Rifapentine: Another rifamycin derivative with similar antimicrobial activity.
Rifabutin: A related compound used in the treatment of tuberculosis and other bacterial infections.
Uniqueness: this compound is unique due to its partial retention of antimicrobial activity after deacetylation. This characteristic makes it an important metabolite in the study of rifampicin’s pharmacokinetics and pharmacodynamics .
Biological Activity
25-Desacetyl Rifampicin (25-DR) is a significant metabolite of the antibiotic rifampicin, widely used in the treatment of tuberculosis and other bacterial infections. Understanding its biological activity is crucial for optimizing therapeutic strategies and managing drug interactions.
25-DR retains some antimicrobial activity, primarily through its action on bacterial RNA polymerase, similar to rifampicin. It is formed via deacetylation by esterases, which can occur in various tissues including the liver . The compound exhibits a reduced bioavailability compared to its parent drug, influencing its therapeutic efficacy .
Pharmacokinetics
The pharmacokinetic profile of 25-DR has been studied extensively. It is characterized by a two-compartment model, indicating distinct phases of distribution and elimination. The apparent clearance rates for 25-DR are significantly higher than those for rifampicin itself, suggesting a rapid elimination process . Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Clearance (L/h) | 95.8 (RSE 10%) |
| Volume of Distribution (L) | Not specified |
| Half-Life (t1/2) | Not specified |
Case Studies
Research has demonstrated that 25-DR plays a role in the overall effectiveness of rifampicin therapy. In a study involving patients with tuberculosis, the pharmacokinetics of both rifampicin and its metabolite were analyzed to assess their bioequivalence when administered in fixed-dose combinations . The findings indicated that the presence of 25-DR did not significantly alter the pharmacokinetics of rifampicin, supporting its role as an active metabolite.
Drug Interactions
The interaction between 25-DR and other medications is an area of active research. For instance, studies have shown that coadministration with isoniazid can lead to altered absorption and metabolism profiles, highlighting the importance of monitoring drug interactions in clinical settings . Additionally, herbal medicines have also been investigated for their potential to influence the metabolism of rifampicin and its metabolites, including 25-DR .
Clinical Implications
The clinical implications of 25-DR's activity are significant, particularly in treating drug-resistant strains of Mycobacterium tuberculosis. Understanding its metabolism and interactions can aid in developing more effective treatment regimens and managing adverse effects associated with combination therapies.
Properties
Molecular Formula |
C41H56N4O11 |
|---|---|
Molecular Weight |
780.9 g/mol |
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19-/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 |
InChI Key |
KUJZTIJOBQNKDR-ABEUPPPUSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N\N5CCN(CC5)C)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















